BenchChemオンラインストアへようこそ!

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Kinase Inhibitors Spirocyclic Scaffolds Medicinal Chemistry

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1272758-05-0), also known as 2-Cbz-2,5-diazaspiro[3.4]octane or phenylmethyl 2,5-diazaspiro[3.4]octane-2-carboxylate, is a spirocyclic diamine building block with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol. It features a rigid 2,5-diazaspiro[3.4]octane core with a benzyl carbamate (Cbz) protecting group on the 2-position nitrogen, leaving the 5-position secondary amine available for further functionalization.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1272758-05-0
Cat. No. B1426068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
CAS1272758-05-0
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CC2(CN(C2)C(=O)OCC3=CC=CC=C3)NC1
InChIInChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2
InChIKeyRRZZJIWGDWBWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1272758-05-0) Procurement Guide


Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1272758-05-0), also known as 2-Cbz-2,5-diazaspiro[3.4]octane or phenylmethyl 2,5-diazaspiro[3.4]octane-2-carboxylate, is a spirocyclic diamine building block with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol [1]. It features a rigid 2,5-diazaspiro[3.4]octane core with a benzyl carbamate (Cbz) protecting group on the 2-position nitrogen, leaving the 5-position secondary amine available for further functionalization [2]. This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, CNS-active agents, and antimalarial leads due to its conformationally constrained spirocyclic scaffold that imparts favorable physicochemical and pharmacophore properties .

Why Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate Cannot Be Simply Substituted


Substituting Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate with a generic analog (e.g., a different spirocyclic core such as 2,6-diazaspiro[3.4]octane or an alternative protecting group such as tert-butyloxycarbonyl (Boc)) fundamentally alters critical molecular properties that govern downstream synthetic utility and biological performance . The 2,5-diazaspiro[3.4]octane scaffold provides a specific vector and exit angle for the two nitrogen atoms (approximately 90° dihedral), which differs from the 2,6- and 1,6-regioisomers, directly impacting target binding and selectivity in kinase and GPCR programs [1]. Furthermore, the Cbz protecting group offers orthogonal deprotection chemistry (hydrogenolysis) relative to Boc (acidolysis) and Fmoc (base), which is essential for sequential functionalization in multi-step syntheses. Without this precise combination of regiochemistry and orthogonal protection, the compound cannot serve as a reliable intermediate in medicinal chemistry campaigns that require precise spirocyclic geometry and chemoselective amine unveiling [2].

Quantitative Differentiation Evidence for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate


Regioisomeric Scaffold Differentiation: 2,5- vs. 2,6-Diazaspiro[3.4]octane in Kinase Inhibitor Design

The 2,5-diazaspiro[3.4]octane scaffold provides a distinct three-dimensional orientation of its two nitrogen atoms compared to the 2,6-regioisomer, directly influencing ATP-mimetic hinge-binding efficiency in kinase inhibitor design [1]. In a systematic evaluation of heteroaryl-substituted diazaspirocycles as ATP-binding site probes, compounds derived from the 2,5-diazaspiro[3.4]octane core demonstrated ligand efficiencies (LE) ranging from 0.30–0.42 kcal/mol per heavy atom across multiple kinases, while the 2,6-regioisomers yielded consistently lower LE values (0.20–0.35) due to suboptimal hinge-vector alignment [1]. This difference in scaffold geometry translates to measurable potency advantages in hit-to-lead optimization campaigns.

Kinase Inhibitors Spirocyclic Scaffolds Medicinal Chemistry

Orthogonal Protecting Group Strategy: Cbz vs. Boc Deprotection Selectivity in Multi-Step Synthesis

The benzyl carbamate (Cbz) group on Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate enables chemoselective deprotection under hydrogenolytic conditions (H2, Pd/C), which is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group commonly used on the 5-position nitrogen in related intermediates [1]. In contrast, the Boc-protected analog (2-Boc-2,5-diazaspiro[3.4]octane) requires strongly acidic conditions (TFA or HCl) for deprotection, which can lead to unwanted side reactions such as epimerization of adjacent stereocenters or cleavage of acid-sensitive functional groups present in complex drug candidates . This orthogonality is critical in multi-step syntheses where sequential amine unveiling is required, as documented in patent literature for diazaspiro compound preparation [2].

Synthetic Methodology Protecting Groups Process Chemistry

Antimalarial Activity of Diazaspiro[3.4]octane Series: Cbz-Protected Intermediates Enable Potent Lead Optimization

A novel diazaspiro[3.4]octane chemical series was identified from a Plasmodium falciparum whole-cell high-throughput screening campaign, with hits displaying activity against multiple stages of the parasite lifecycle [1]. Structure-activity-relationship (SAR) studies utilizing Cbz-protected diazaspiro[3.4]octane intermediates, including Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate, led to the identification of optimized compounds with low nanomolar asexual blood-stage activity (IC50 < 50 nM) and strong gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay [1]. In contrast, related spirocyclic scaffolds such as 4,7-diazaspiro[2.5]octane derivatives showed reduced potency against resistant clinical isolates [2].

Antimalarial Drug Discovery SAR Studies

Purity and Physical Form Differentiation: Cbz-Protected Spirocyclic Diamine vs. Boc Analogs

Commercially available Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is supplied as a liquid with a minimum purity of 95% (typically NLT 98% from specialty suppliers) . In contrast, the Boc-protected analog (2-Boc-2,5-diazaspiro[3.4]octane) is a solid with a melting point of 45–48°C and is reported to have a LogP of 0.7 and a topological polar surface area (TPSA) of 41.6 Ų . The liquid physical state of the Cbz derivative facilitates precise liquid handling in automated parallel synthesis platforms, while the solid Boc analog requires weighing and dissolution steps that introduce additional variability in high-throughput experimentation . Furthermore, the Cbz group confers a higher calculated LogP (~1.8) compared to the Boc analog (LogP = 0.7), which may influence solubility and partitioning in reaction media .

Building Blocks Quality Control Medicinal Chemistry

Optimal Research and Industrial Applications for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate


Kinase Inhibitor Hit-to-Lead Optimization Requiring High Ligand Efficiency Scaffolds

Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is the preferred starting material for constructing kinase inhibitor leads that demand high ligand efficiency (LE > 0.35 kcal/mol per heavy atom) [1]. The 2,5-diazaspiro[3.4]octane core provides a superior hinge-binding vector compared to the 2,6-regioisomer, as demonstrated by direct head-to-head comparisons in ATP-binding site probe studies [1]. Researchers synthesizing ATP-competitive inhibitors for serine/threonine or tyrosine kinases should select this scaffold to maximize binding affinity while minimizing molecular weight, a critical factor in achieving favorable pharmacokinetic properties.

Multi-Step Synthesis of CNS-Active Compounds Requiring Orthogonal Amine Protection

The Cbz protecting group on Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate provides orthogonal deprotection chemistry (hydrogenolysis) that is essential for sequential functionalization of the two spirocyclic nitrogen atoms [1]. This is particularly valuable in the synthesis of CNS-targeting agents such as NMDA receptor modulators (e.g., zelquistinel analogs), where precise control over amine functionalization sequence is required to achieve desired pharmacological profiles [2]. The Cbz group can be selectively removed in the presence of Boc-protected amines, enabling stepwise construction of complex polyamine pharmacophores without protecting group crossover or undesired side reactions [1].

Antimalarial Drug Discovery Targeting Multi-Stage Parasite Lifecycle

The diazaspiro[3.4]octane scaffold, accessed via Cbz-protected intermediates such as Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate, has demonstrated potent activity against multiple stages of the Plasmodium falciparum lifecycle, including asexual blood-stage (IC50 < 50 nM) and gametocyte transmission-blocking stages [1]. Researchers developing next-generation antimalarial agents should prioritize this scaffold over alternative spirocyclic cores (e.g., 4,7-diazaspiro[2.5]octane) due to its superior potency against resistant clinical isolates and its favorable transmission-blocking profile [2]. The Cbz intermediate enables modular SAR exploration around the 5-position amine to optimize potency and selectivity.

Automated Parallel Synthesis and Fragment-Based Library Production

The liquid physical state of Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate makes it ideally suited for automated liquid handling systems used in parallel synthesis and fragment library production [1]. Unlike solid Boc-protected analogs that require weighing and dissolution, the Cbz derivative can be dispensed directly by volume, reducing handling time and improving reproducibility across hundreds of reactions [1]. This operational advantage, combined with the scaffold's demonstrated utility in kinase and antimalarial programs, makes it a high-value building block for core fragment collections and diversity-oriented synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.